7-Fluoroindirubin-3-acetoxime

Catalog No.
S11240257
CAS No.
M.F
C18H12FN3O3
M. Wt
337.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Fluoroindirubin-3-acetoxime

Product Name

7-Fluoroindirubin-3-acetoxime

IUPAC Name

[(Z)-[2-(7-fluoro-2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino] acetate

Molecular Formula

C18H12FN3O3

Molecular Weight

337.3 g/mol

InChI

InChI=1S/C18H12FN3O3/c1-9(23)25-22-16-10-5-2-3-8-13(10)20-17(16)14-11-6-4-7-12(19)15(11)21-18(14)24/h2-8,21,24H,1H3/b22-16-

InChI Key

NFIUKUJUBYCMTC-JWGURIENSA-N

Canonical SMILES

CC(=O)ON=C1C2=CC=CC=C2N=C1C3=C(NC4=C3C=CC=C4F)O

Isomeric SMILES

CC(=O)O/N=C\1/C2=CC=CC=C2N=C1C3=C(NC4=C3C=CC=C4F)O

7-Fluoroindirubin-3'-acetoxime is a specialized synthetic bis-indole derivative engineered to overcome the broad kinase promiscuity typical of natural and classical synthetic indirubins [1]. By combining a 7-fluoro substitution with a bulky 3'-acetoxime group, this compound shifts the pharmacological profile away from classical glycogen synthase kinase-3 (GSK-3) and cyclin-dependent kinase (CDK) targets, instead acting as a highly selective inhibitor of Aurora kinases B and C [2]. In laboratory and preclinical procurement, it is primarily sourced as a precision tool for isolating Aurora C-driven cellular processes and investigating caspase-independent cell death pathways, offering superior target discrimination and formulation compatibility compared to standard oxime-based analogs [1].

Buyers cannot substitute 7-fluoroindirubin-3'-acetoxime with common indirubin benchmarks like 6BIO or closely related 7-halogenated analogs [1]. While 6BIO is a potent GSK-3 inhibitor, the 7-position substitution in this compound creates a deliberate steric clash that completely abolishes GSK-3 and CDK binding, preventing massive off-target pathway activation [2]. Furthermore, within the 7-substituted class, the precise combination of the fluorine atom and the acetoxime group is non-negotiable. Substituting the fluorine with a larger halogen (such as chlorine or bromine) in the presence of the acetoxime bulk completely destroys Aurora kinase affinity [2]. Similarly, reverting to the parent 7-fluoroindirubin-3'-oxime results in a 10-fold increase in unwanted Aurora A activity, destroying the compound's specialized selectivity window for Aurora C [2].

Target Selectivity & Workflow Fit: Aurora C vs. Aurora A Discrimination

In comparative kinase profiling, 7-fluoroindirubin-3'-acetoxime demonstrates an IC50 of 1.0 μM for Aurora C and 20.0 μM for Aurora A, yielding a 20-fold selectivity window [1]. In contrast, the parent 7-fluoroindirubin-3'-oxime exhibits an IC50 of 2.0 μM for Aurora A, providing only a 2-fold selectivity margin [1]. The acetoxime modification effectively suppresses Aurora A binding without compromising Aurora C affinity.

Evidence DimensionKinase inhibition IC50 (Aurora A vs Aurora C)
Target Compound DataIC50 AurC = 1.0 μM, AurA = 20.0 μM (20-fold selectivity)
Comparator Or Baseline7-Fluoroindirubin-3'-oxime (IC50 AurC = 1.0 μM, AurA = 2.0 μM; 2-fold selectivity)
Quantified Difference10-fold reduction in Aurora A off-target activity.
ConditionsIn vitro kinase assay

The acetoxime modification eliminates confounding Aurora A-mediated mitotic arrest, making this compound the required choice for isolating Aurora C-specific pathways in cellular workflows.

Precursor Suitability & Structural Constraints: Halogen Size Limitations

The biological utility of the acetoxime scaffold is strictly dependent on the 7-fluoro substitution. While 7-fluoroindirubin-3'-acetoxime retains potent Aurora C activity (IC50 = 1.0 μM), substituting the fluorine atom with a larger chlorine atom (7-chloroindirubin-3'-acetoxime) results in a complete loss of activity across all Aurora kinases (IC50 > 100.0 μM) [1]. This demonstrates that the binding pocket cannot accommodate the combined steric bulk of a larger halogen and the acetoxime group.

Evidence DimensionAurora kinase binding retention (IC50)
Target Compound Data7-Fluoroindirubin-3'-acetoxime retains Aurora C activity (IC50 = 1.0 μM)
Comparator Or Baseline7-Chloroindirubin-3'-acetoxime (IC50 > 100.0 μM for all Aurora kinases)
Quantified DifferenceComplete loss of activity (>100-fold drop) with chloro substitution.
ConditionsStructure-activity relationship (SAR) kinase profiling

Procurement must strictly specify the 7-fluoro derivative, as substituting with a larger halogen (chloro/bromo) creates steric clashes that completely abolish the acetoxime scaffold's biological utility.

Reproducibility & Off-Target Elimination: GSK-3/CDK Pathway Bypass

Unlike classical indirubins, 7-fluoroindirubin-3'-acetoxime is inactive against GSK-3β and CDKs [1]. The standard benchmark 6-bromoindirubin-3'-oxime (6BIO) is a highly potent pan-GSK-3/CDK inhibitor, but shifting substitution to the 7-position creates a deliberate steric clash with Leu132 in the GSK-3β binding pocket [1]. This structural feature completely ablates classical indirubin activity.

Evidence DimensionGSK-3β and CDK cross-reactivity
Target Compound Data7-Fluoroindirubin-3'-acetoxime (Inactive against GSK-3β and CDKs)
Comparator Or Baseline6-Bromoindirubin-3'-oxime (6BIO) (Potent pan-GSK-3/CDK inhibitor)
Quantified DifferenceComplete ablation of classical GSK-3/CDK activity.
ConditionsKinase selectivity screening and molecular docking

Prevents unwanted activation of Wnt or cell cycle arrest pathways, ensuring that observed phenotypic changes are cleanly attributable to Aurora inhibition rather than classical indirubin off-targets.

Aurora C-Specific Pathway Isolation

Ideal for cellular assays where researchers must distinguish Aurora C functions from Aurora A-mediated mitotic processes, leveraging the compound's verified 20-fold selectivity window to prevent confounding cell cycle arrest [1].

Caspase-Independent Cell Death Modeling

Used as a precision chemical probe in oncology research to trigger non-apoptotic cell death in human tumor cell lines without the massive GSK-3/Wnt pathway activation caused by standard 6-substituted indirubins [2].

Kinase Binding Pocket Steric Mapping

Serves as a rigid, dual-substituted structural benchmark in computational chemistry and X-ray crystallography to map the spatial limits of the Aurora kinase ATP-binding site, specifically defining the tolerance threshold for 7-position halogens [1].

XLogP3

3.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

337.08626942 g/mol

Monoisotopic Mass

337.08626942 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-08-2024

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